

Theoretical Properties of Aliphatic Keto-Diesters: An In-depth Technical Guide

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Compound of Interest

Compound Name: Diethyl 5-oxononanedioate

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Introduction

Aliphatic keto-diesters are a versatile class of organic compounds characterized by the presence of at least one ketone and two ester functional groups within a non-aromatic carbon framework. Their unique structural features, combining both nucleophilic and electrophilic centers, make them valuable intermediates in a wide array of chemical transformations and impart them with significant biological activities. This technical guide provides a comprehensive overview of the theoretical properties of aliphatic keto-diesters, focusing on their synthesis, physicochemical characteristics, spectroscopic signatures, computational aspects, and their emerging roles in drug discovery and metabolic pathways.

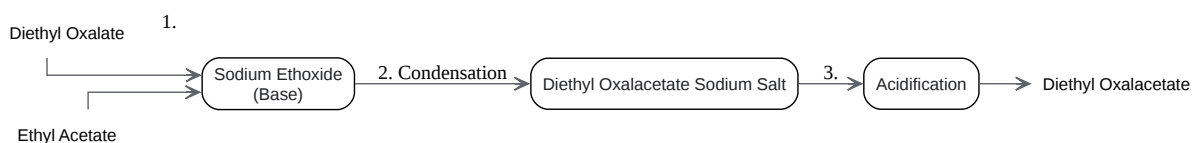
Synthesis of Aliphatic Keto-Diesters

The synthesis of aliphatic keto-diesters can be broadly categorized based on the relative positions of the keto and ester functionalities. The most common strategies involve condensation and addition reactions that facilitate the formation of α , β , and γ -keto-diesters.

Synthesis of α -Keto-Diesters

A prominent method for the synthesis of α -keto-diesters is the Claisen condensation of an oxalate with an ester. For instance, diethyl oxalacetate is synthesized by the Claisen

condensation of diethyl oxalate and ethyl acetate in the presence of a strong base like sodium ethoxide.[1]



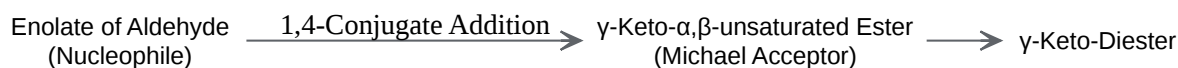
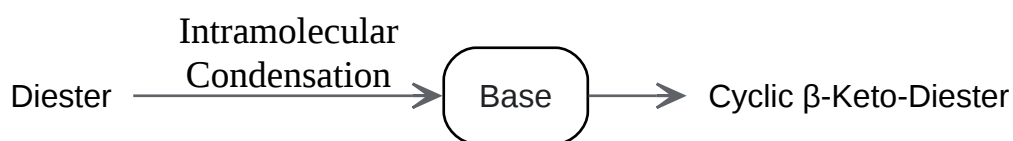
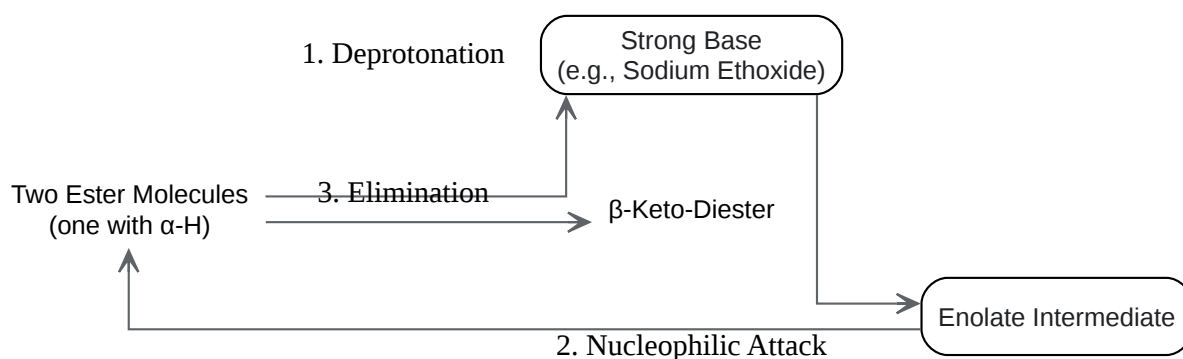
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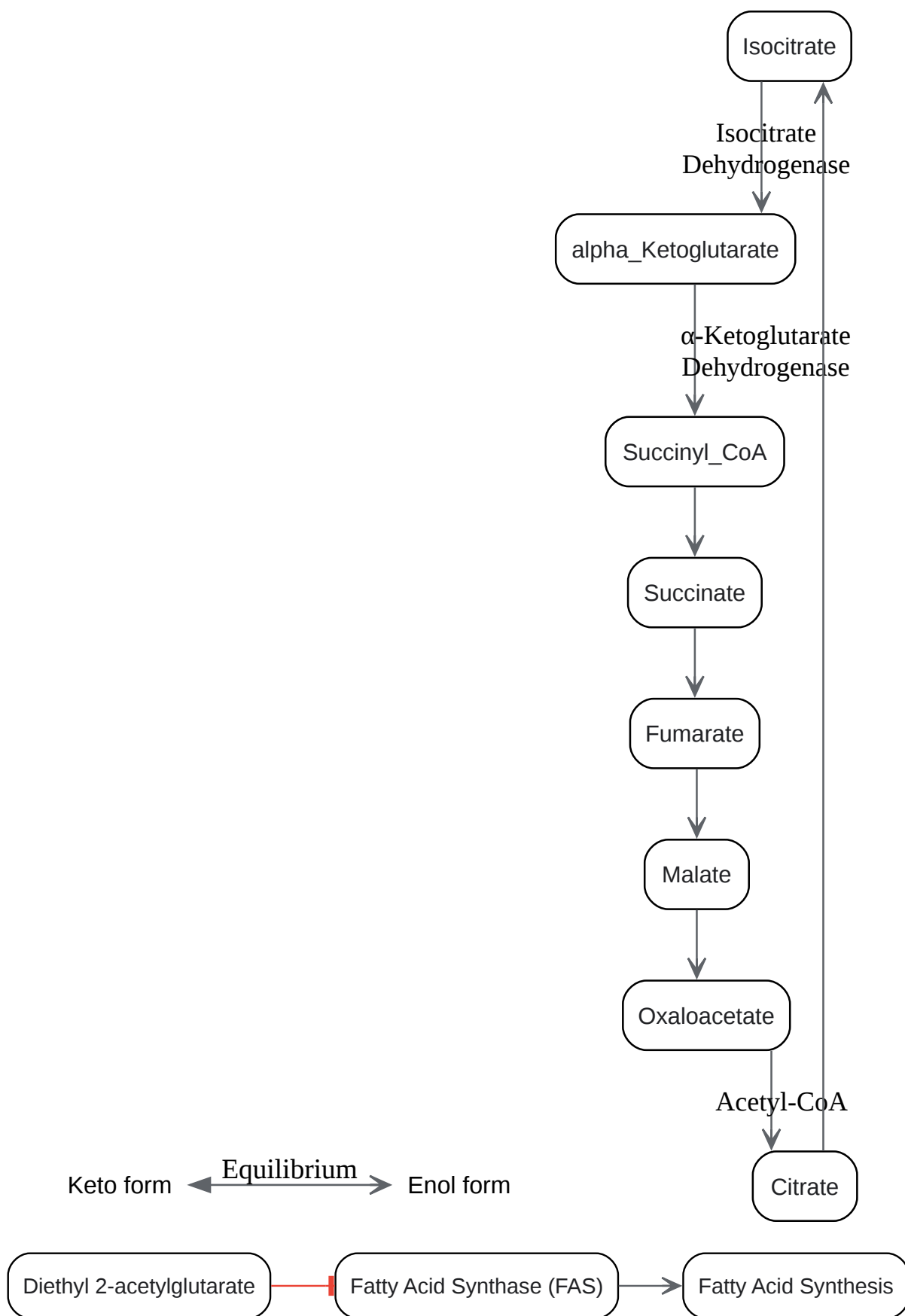
Figure 1: Synthesis of Diethyl Oxalacetate.

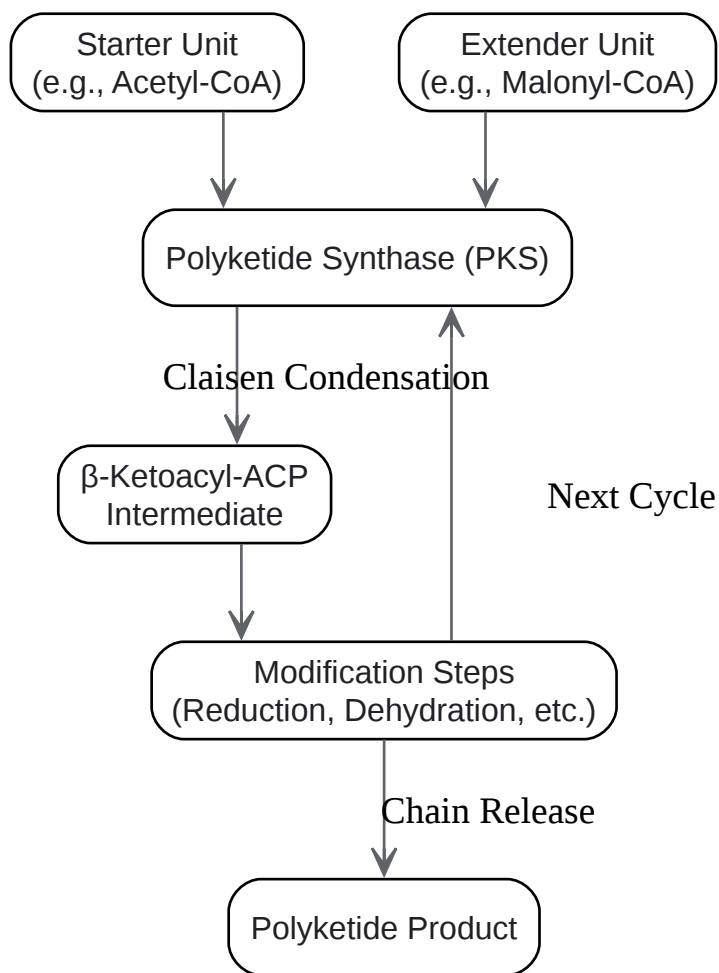
Synthesis of β -Keto-Diesters

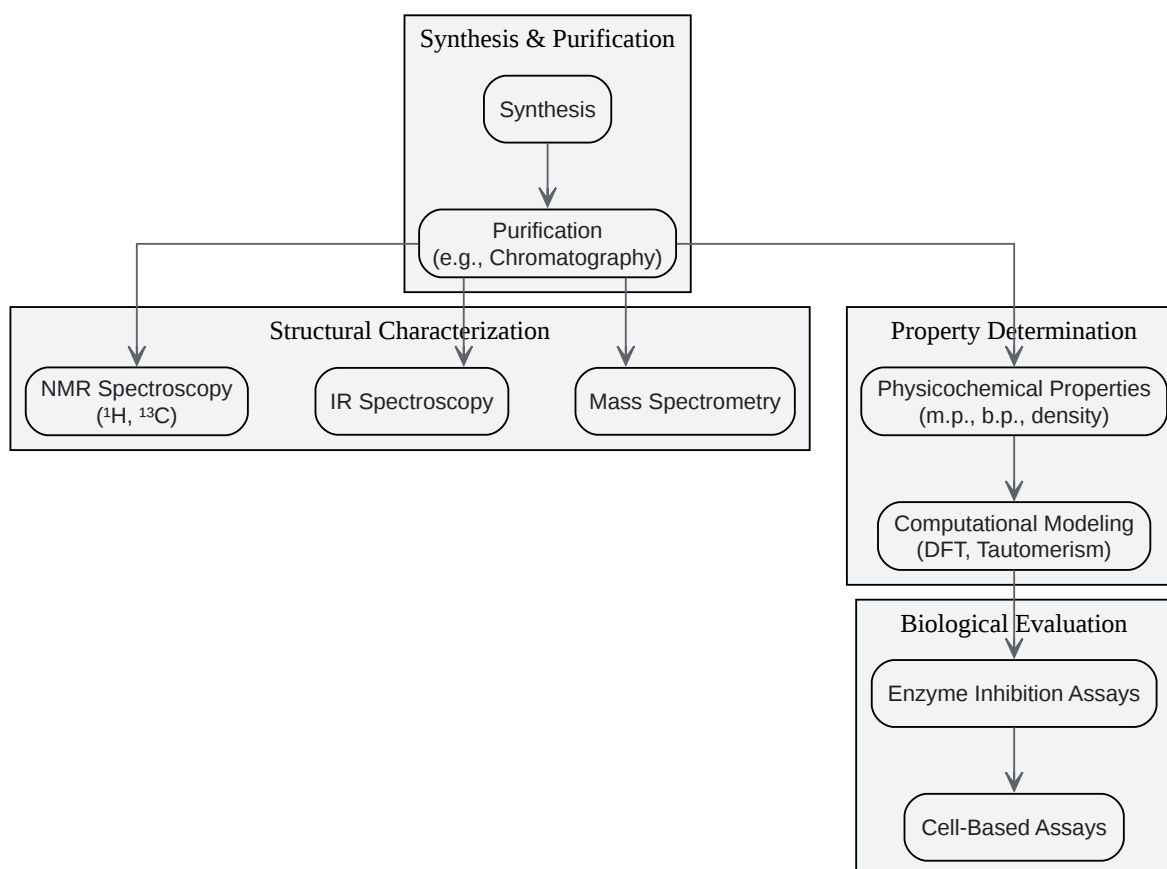
The Claisen condensation is also a cornerstone for the synthesis of β -keto-diesters. This reaction involves the condensation of two ester molecules, where one must have an α -hydrogen, in the presence of a strong base.[2][3] The intramolecular version of this reaction, known as the Dieckmann condensation, is particularly useful for synthesizing cyclic β -keto-diesters from a single diester molecule.[4][5][6]

Acylation of malonic esters is another effective method. For example, diethyl 2-acetylglutarate can be synthesized through the acylation of diethyl malonate.









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